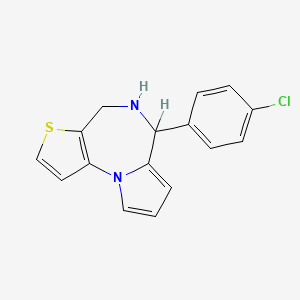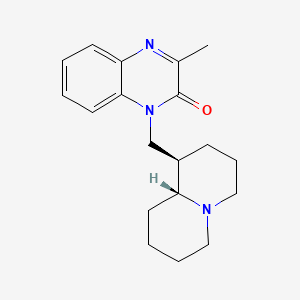
Quinoxalin-2(1H)-one, 3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxalin-2(1H)-one, 3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxalin-2(1H)-one, 3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives and specific alkylating agents. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Quinoxalin-2(1H)-one, 3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.
Scientific Research Applications
Quinoxalin-2(1H)-one, 3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- has several scientific research applications, including:
Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties, making it a potential candidate for drug development.
Biology: It can be used as a probe to study various biological processes and interactions.
Industry: The compound may find applications in the development of new materials, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of Quinoxalin-2(1H)-one, 3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or DNA, leading to modulation of biological activities. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinoxaline N-oxides: Oxidized derivatives with different biological activities.
Dihydroquinoxalines: Reduced forms with distinct chemical properties.
Uniqueness
Quinoxalin-2(1H)-one, 3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- is unique due to its specific structural features, which may confer unique biological activities and chemical reactivity compared to other quinoxaline derivatives.
Properties
CAS No. |
97147-25-6 |
|---|---|
Molecular Formula |
C19H25N3O |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-3-methylquinoxalin-2-one |
InChI |
InChI=1S/C19H25N3O/c1-14-19(23)22(18-10-3-2-8-16(18)20-14)13-15-7-6-12-21-11-5-4-9-17(15)21/h2-3,8,10,15,17H,4-7,9,11-13H2,1H3/t15-,17-/m1/s1 |
InChI Key |
SVUOFGBEINRGJJ-NVXWUHKLSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N(C1=O)C[C@H]3CCCN4[C@@H]3CCCC4 |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC3CCCN4C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


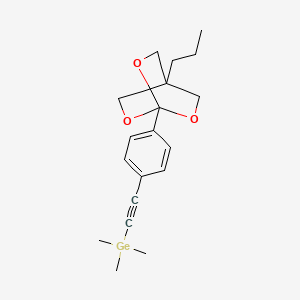
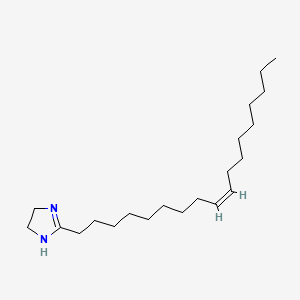
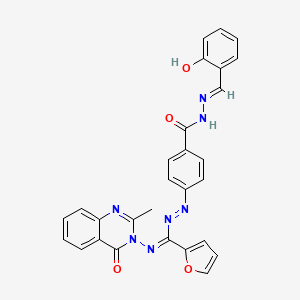

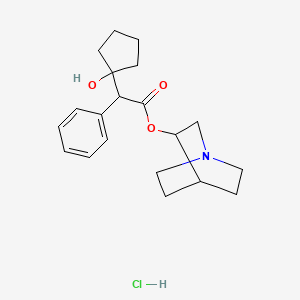
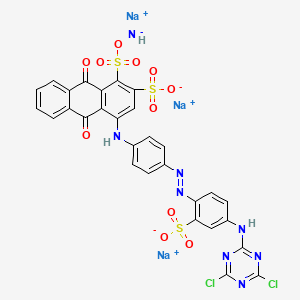
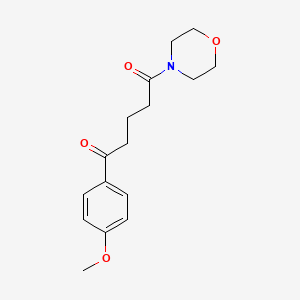
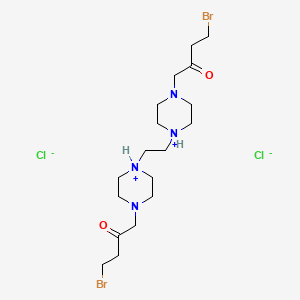
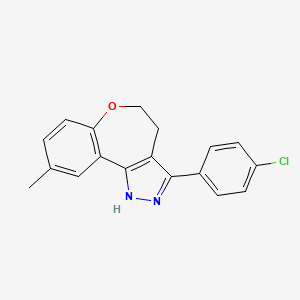
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate](/img/structure/B12734037.png)
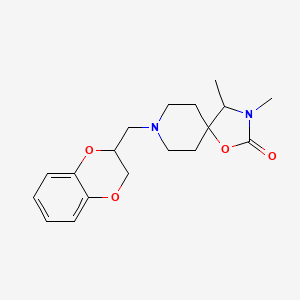
![9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12734051.png)

